ETHYL 4-{[(3E)-3-[(NAPHTHALEN-2-YL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
Ethyl 4-{[3-(2-naphthylimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}-1-piperazinecarboxylate is a complex organic compound that features a combination of indole, naphthyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(3E)-3-[(NAPHTHALEN-2-YL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves the coupling of the indole-naphthyl intermediate with ethyl piperazinecarboxylate under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(2-naphthylimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxid
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5g/mol |
IUPAC Name |
ethyl 4-[(3-naphthalen-2-ylimino-2-oxoindol-1-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H26N4O3/c1-2-33-26(32)29-15-13-28(14-16-29)18-30-23-10-6-5-9-22(23)24(25(30)31)27-21-12-11-19-7-3-4-8-20(19)17-21/h3-12,17H,2,13-16,18H2,1H3 |
InChI Key |
VBMVKIDHEPTOBS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC5=CC=CC=C5C=C4)C2=O |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC5=CC=CC=C5C=C4)C2=O |
Origin of Product |
United States |
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